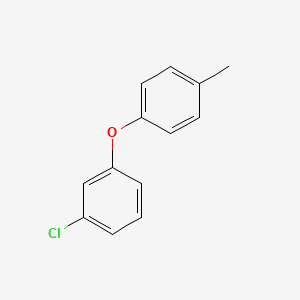
1-Chloro-3-(4-methylphenoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-3-(4-methylphenoxy)benzene is an organic compound with the molecular formula C13H11ClO It is a derivative of benzene, where a chlorine atom is substituted at the first position and a 4-methylphenoxy group is attached at the third position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Chloro-3-(4-methylphenoxy)benzene can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution reaction. In this method, 1-chloro-3-nitrobenzene is reacted with 4-methylphenol in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar nucleophilic aromatic substitution reactions. The process is optimized for higher yields and purity, employing continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-3-(4-methylphenoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in electrophilic and nucleophilic substitution reactions. For example, the chlorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of 1-chloro-3-(4-methylphenyl)benzene.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like halogens (e.g., bromine) and catalysts such as iron(III) chloride.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed:
Substitution Products: Depending on the nucleophile, various substituted benzene derivatives can be formed.
Oxidation Products: Quinones and other oxidized aromatic compounds.
Reduction Products: Reduced aromatic compounds with altered functional groups.
Wissenschaftliche Forschungsanwendungen
1-Chloro-3-(4-methylphenoxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable starting material for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of 1-Chloro-3-(4-methylphenoxy)benzene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to changes in their activity.
Pathways Involved: It can modulate signaling pathways, including those involved in cell growth, apoptosis, and inflammation. The exact mechanism depends on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-3-(4-methylphenoxy)benzene can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Examples include 1-chloro-3-(4-methylphenyl)benzene, 1-chloro-3-(4-methoxyphenoxy)benzene, and 1-chloro-3-(4-ethylphenoxy)benzene.
Uniqueness: The presence of the 4-methylphenoxy group imparts distinct chemical properties, such as increased hydrophobicity and altered reactivity compared to other similar compounds. This makes it particularly useful in specific chemical and biological applications.
Eigenschaften
CAS-Nummer |
89869-16-9 |
|---|---|
Molekularformel |
C13H11ClO |
Molekulargewicht |
218.68 g/mol |
IUPAC-Name |
1-chloro-3-(4-methylphenoxy)benzene |
InChI |
InChI=1S/C13H11ClO/c1-10-5-7-12(8-6-10)15-13-4-2-3-11(14)9-13/h2-9H,1H3 |
InChI-Schlüssel |
LUCLQMOGUYTWGK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)OC2=CC(=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


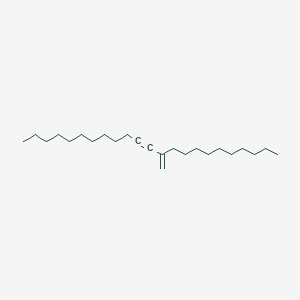
![3-(4-((E)-2-[4-(Dibutylamino)phenyl]vinyl)-1-pyridiniumyl)-1-propanesulfonate](/img/structure/B14379619.png)

![Acetic acid;bicyclo[4.2.1]nonane-1,6-diol](/img/structure/B14379639.png)
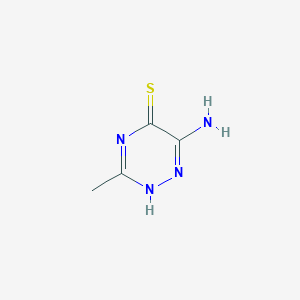
![1-[4-(Hexyloxy)phenyl]-5-methyl-4-phenyl-1H-1,2,3-triazole](/img/structure/B14379648.png)
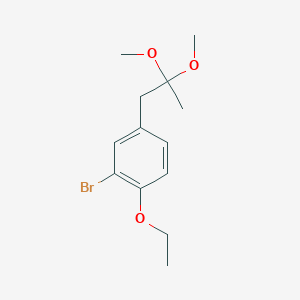
![2-[4-(4-Ethylcyclohexyl)phenyl]-5-propyl-1,3,4-oxadiazole](/img/structure/B14379667.png)

![1,1'-(Pyridine-2,6-diyl)bis[3-(2-hydroxyanilino)but-2-en-1-one]](/img/structure/B14379675.png)
![Ethyl 2-[2-(2-nitrophenyl)ethenyl]benzoate](/img/structure/B14379680.png)
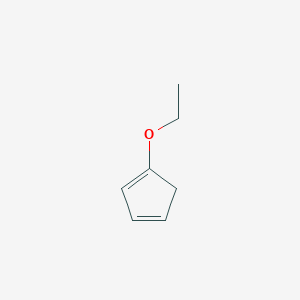
![1-[2-(Hexylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B14379693.png)

